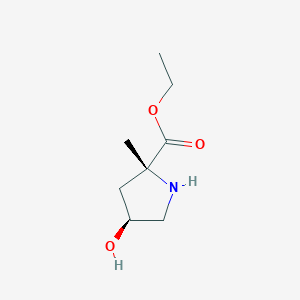
(2R,4S)-Ethyl 4-hydroxy-2-methylpyrrolidine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,4S)-Ethyl 4-hydroxy-2-methylpyrrolidine-2-carboxylate: is a synthetic derivative of D-Proline, an isomer of the naturally occurring amino acid L-Proline. This compound is characterized by the presence of a hydroxyl group at the 4th position and a methyl group at the 2nd position, with an ethyl ester functional group. The molecular formula is C8H15NO3, and it has a molecular weight of 173.21 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2R,4S)-Ethyl 4-hydroxy-2-methylpyrrolidine-2-carboxylate typically involves the esterification of D-Proline derivatives. One common method is the reaction of D-Proline with ethanol in the presence of an acid catalyst to form the ethyl ester. The hydroxyl and methyl groups are introduced through subsequent reactions involving selective hydroxylation and methylation.
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity, often involving the use of advanced catalysts and purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The ester functional group can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Acid catalysts like sulfuric acid (H2SO4) or base catalysts like sodium hydroxide (NaOH) are employed.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of various esters or ethers.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a chiral building block in the synthesis of complex organic molecules.
- Employed in the development of chiral ligands for asymmetric synthesis .
Biology:
- Studied for its role in protein synthesis and structure.
- Investigated for its potential in modulating enzyme activity and protein interactions .
Medicine:
- Explored for its therapeutic potential in treating conditions related to collagen synthesis and repair.
- Investigated for its role in drug delivery systems due to its ester functional group .
Industry:
- Utilized in the production of pharmaceuticals and fine chemicals.
- Employed in the synthesis of specialty polymers and materials .
Wirkmechanismus
The mechanism of action of (2R,4S)-Ethyl 4-hydroxy-2-methylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and ester functional groups play a crucial role in its binding affinity and specificity. The compound can modulate enzyme activity by acting as a substrate or inhibitor, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
L-Proline: A naturally occurring amino acid with similar structural features but different stereochemistry.
D-Proline, 4-hydroxy-, methyl ester hydrochloride: A similar compound with a methyl ester instead of an ethyl ester.
Uniqueness:
- The presence of the ethyl ester functional group in (2R,4S)-Ethyl 4-hydroxy-2-methylpyrrolidine-2-carboxylate provides unique chemical properties, such as increased lipophilicity and altered reactivity.
- The specific stereochemistry of the compound influences its biological activity and interactions with molecular targets .
Eigenschaften
CAS-Nummer |
142824-25-7 |
|---|---|
Molekularformel |
C8H15NO3 |
Molekulargewicht |
173.21 g/mol |
IUPAC-Name |
ethyl (2R,4S)-4-hydroxy-2-methylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C8H15NO3/c1-3-12-7(11)8(2)4-6(10)5-9-8/h6,9-10H,3-5H2,1-2H3/t6-,8+/m0/s1 |
InChI-Schlüssel |
QPRZIQFJSBJYIU-POYBYMJQSA-N |
SMILES |
CCOC(=O)C1(CC(CN1)O)C |
Isomerische SMILES |
CCOC(=O)[C@]1(C[C@@H](CN1)O)C |
Kanonische SMILES |
CCOC(=O)C1(CC(CN1)O)C |
Synonyme |
D-Proline, 4-hydroxy-2-methyl-, ethyl ester, trans- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















